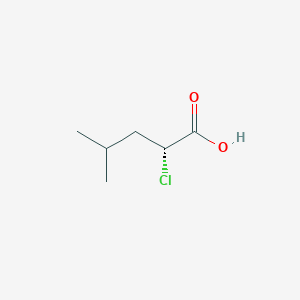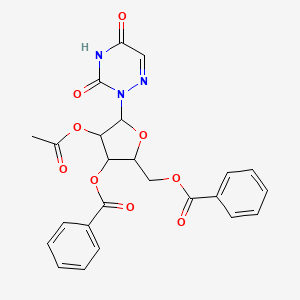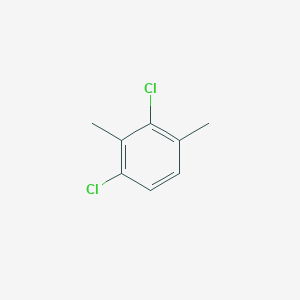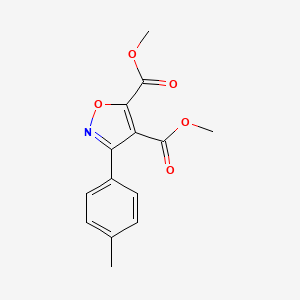![molecular formula C22H36O5 B12096221 [5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)
[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aphidicolin-17-monoacetate is a derivative of aphidicolin, a tetracyclic diterpenoid known for its potent antimitotic and antiviral properties. This compound is isolated from the ascomycete fungus Tolypocladium inflatum and has been studied for its unique biological activities, particularly its ability to inhibit DNA polymerase, an enzyme crucial for DNA replication .
準備方法
Synthetic Routes and Reaction Conditions: Aphidicolin-17-monoacetate can be synthesized through the acetylation of aphidicolin. The process involves reacting aphidicolin with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields aphidicolin-17-monoacetate as the primary product .
Industrial Production Methods: Industrial production of aphidicolin-17-monoacetate involves large-scale fermentation of Tolypocladium inflatum. The fungus is cultured under controlled conditions to maximize the yield of aphidicolin, which is then chemically modified to produce aphidicolin-17-monoacetate .
化学反応の分析
Types of Reactions: Aphidicolin-17-monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aphidicolin-17-oic acid.
Reduction: Reduction reactions can convert aphidicolin-17-monoacetate back to aphidicolin.
Substitution: The acetate group can be substituted with other functional groups, such as tosylates or mesylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as methanesulfonyl chloride and toluene-p-sulfonyl chloride are employed.
Major Products:
Oxidation: Aphidicolin-17-oic acid.
Reduction: Aphidicolin.
Substitution: Aphidicolin-17-tosylate, aphidicolin-17-mesylate.
科学的研究の応用
Aphidicolin-17-monoacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell cycle studies to synchronize cells at the S-phase by inhibiting DNA polymerase.
Medicine: Investigated for its potential as an anticancer agent due to its ability to halt cell proliferation.
Industry: Utilized in the production of other aphidicolin derivatives with enhanced biological activities
作用機序
Aphidicolin-17-monoacetate exerts its effects by inhibiting DNA polymerase, specifically DNA polymerase alpha, delta, and epsilon. This inhibition prevents the elongation of the DNA strand during replication, effectively halting cell division. The compound binds to the active site of the enzyme, blocking its catalytic activity and thus interfering with DNA synthesis .
類似化合物との比較
Aphidicolin: The parent compound, known for its DNA polymerase inhibition.
Aphidicolin-17-diacetate: Another derivative with similar biological activities.
Inflatin G: A new aphidicolin analogue with modest cytotoxicity against cancer cell lines
Uniqueness: Aphidicolin-17-monoacetate is unique due to its specific acetylation at the 17th position, which enhances its stability and biological activity compared to other derivatives. Its selective inhibition of DNA polymerase makes it a valuable tool in biochemical and medical research .
特性
IUPAC Name |
[5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPINCSXTLCIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)


![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)








